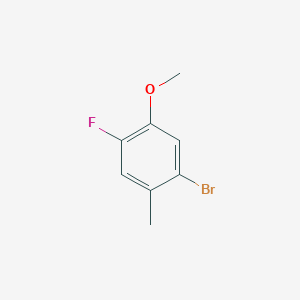

5-Bromo-2-fluoro-4-methylanisole

Description

5-Bromo-2-fluoro-4-methylanisole (CAS: 1780981-61-4) is a substituted anisole derivative with the molecular formula C₈H₈BrFO. Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃), bromine (Br), fluorine (F), and a methyl group (-CH₃) at positions 1, 5, 2, and 4, respectively (based on IUPAC numbering). This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its purity is typically ≥95% (HPLC), as noted in commercial catalogs .

Properties

IUPAC Name |

1-bromo-4-fluoro-5-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILALLZIJMDEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylanisole typically involves the bromination and fluorination of 4-methylanisole. One common method is the electrophilic aromatic substitution reaction, where 4-methylanisole is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Substitution: Products include various substituted anisoles, depending on the nucleophile used.

Oxidation: Products include 5-bromo-2-fluoro-4-methoxybenzaldehyde or 5-bromo-2-fluoro-4-methoxybenzoic acid.

Reduction: Products include 2-fluoro-4-methylanisole or 4-methylanisole.

Scientific Research Applications

5-Bromo-2-fluoro-4-methylanisole is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylanisole depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

a) Halogen vs. Alkyl Substituents

- 5-Bromo-2-chloro-4-fluoroanisole (CAS 16817-43-9) differs by replacing the methyl group with chlorine, increasing molecular weight (242.47 vs. 219.03) and density (1.631 g/mL) . Its chlorine atom enhances electrophilic reactivity compared to the methyl group in the target compound.

- 2,6-Difluoro-4-iodoanisole (CAS 886762-68-1) replaces bromine and methyl with iodine and fluorine, leading to a higher boiling point (65°C) and refractive index (1.5560) due to iodine’s polarizability .

b) Functional Group Variations

- 5-Bromo-4-fluoro-2-methylaniline (CAS 52723-82-7) replaces the methoxy group with an amine (-NH₂), reducing steric hindrance and altering solubility (amines are more polar than ethers) .

- 5-Bromo-4-methoxy-2-methylaniline (CAS 19056-41-8) retains the methoxy group but introduces an amine, making it a hybrid analog with applications in drug discovery .

c) Positional Isomerism

- 4-Bromo-2-fluoro-5-methylaniline (CAS 418762-26-2) exhibits a similarity score of 0.80 to the target compound, highlighting the impact of substituent positions on bioactivity and synthetic utility .

Biological Activity

Introduction

5-Bromo-2-fluoro-4-methylanisole (CAS Number: 1780981-61-4) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈BrF O

- Molecular Weight : 219.051 g/mol

- Structure : The compound features a methoxy group, a bromine atom, and a fluorine atom on an aromatic ring, which contributes to its unique chemical behavior.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Aromatic Substitution : The presence of halogens allows the compound to undergo nucleophilic substitution reactions, making it a versatile building block in synthesizing more complex molecules.

- Enzyme Interaction : It has been used in studies examining enzyme interactions and metabolic pathways, providing insights into its role in biological processes.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles replacing halogen atoms. |

| Enzyme Interaction | Modulates enzyme activity affecting metabolic pathways. |

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects. The underlying mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Efficacy :

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Cytotoxicity Against Cancer Cells :

- In another study, the compound was tested on human breast cancer cells (MCF-7), resulting in a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

Table 2: Biological Activity Data

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 32-64 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | MIC: 32-64 µg/mL |

| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: ~25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.